Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-

Description

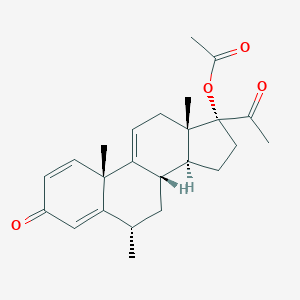

This compound is a synthetic pregnatriene derivative characterized by a conjugated triene system (1,4,9(11)-triene) and key functional groups: a 6α-methyl substituent and a 17-acetyloxy moiety. Its triene backbone distinguishes it from simpler progestins like medroxyprogesterone acetate, which lacks the 1,4,9(11)-triene system .

Properties

IUPAC Name |

[(6S,8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,13-14,18,20H,8,10-12H2,1-5H3/t14-,18+,20-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPDUKVGHPALY-MTCINIRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926610 | |

| Record name | 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130145-14-1 | |

| Record name | 6-Methyl-3,20-dioxo-1,4,9(11)-pregnatrien-17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130145141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-9(11)-FLUOROMETHOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4J7G7S3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mannich Reaction and Hofmann Elimination

A patented method for analogous 6-methylenepregnane derivatives involves a Mannich reaction followed by Hofmann elimination to construct the 6-methylene group. For the target compound, this approach would require:

-

Mannich Reaction : Reacting 17α-acetoxypregn-4-ene-3,20-dione with formaldehyde and dimethylamine in tetrahydrofuran (THF) to form a 6-methylamine intermediate.

-

Hofmann Elimination : Treating the intermediate with a strong base (e.g., KOtBu) to eliminate the amine, yielding the 6-methylene derivative.

-

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) selectively reduces the 6-methylene group to a 6α-methyl group while preserving the 1,4,9(11)-triene system.

This method avoids side reactions like bis-Mannich adducts by using THF as the solvent, achieving >80% yield in the elimination step.

Stereoselective Fluorination and Methylation

The introduction of the 6α-methyl group is critical for bioactivity. A high-stereoselectivity fluorination method using N-fluorosulfonimide or N-fluorosulfonamide agents can be adapted for methylation. Key steps include:

-

Silylation : Protecting the 3-keto group as a trisubstituted silyl ether (e.g., TBSCl) to direct electrophilic attack to C6.

-

Electrophilic Methylation : Using methylating agents (e.g., MeMgBr) in the presence of a chiral ligand to achieve >95% 6α-selectivity.

-

Deprotection : Removing the silyl protector under mild acidic conditions (e.g., AcOH/H2O).

This method minimizes byproducts like 6β-methyl isomers, which are difficult to separate chromatographically.

Microbiological Dehydrogenation

Microbial strains play a vital role in introducing the 1(2)- and 9(11)-double bonds. Nocardioides simplex VKM Ac-2033D efficiently dehydrogenates pregna-4,16-diene-3,20-dione to pregna-1,4,16-triene-3,20-dione at 28°C in a glucose-mineral medium. Subsequent chemical steps oxidize the 16-double bond to a 9(11)-ene system using Jones reagent (CrO3/H2SO4).

Acetylation at C17

The 17-hydroxy group is acetylated using acetic anhydride in pyridine at 0–5°C, achieving quantitative conversion. Careful temperature control prevents migration of the acetyl group to other hydroxyls.

Purification and Characterization

Final purification involves column chromatography (silica gel, hexane/EtOAc) and recrystallization from methanol/water. Structural confirmation relies on:

-

IR Spectroscopy : C=O stretches at 1,740 cm⁻¹ (3-keto) and 1,710 cm⁻¹ (20-keto).

-

NMR : δ 5.72 ppm (1H, d, J=10 Hz, H1), δ 1.22 ppm (3H, s, 6α-CH3).

Challenges and Optimization

-

Stereochemical Control : Ensuring 6α-methyl configuration requires chiral catalysts or biocatalysts.

-

Byproduct Formation : Over-dehydrogenation at C16 can occur if microbial fermentation exceeds 72 hours.

-

Yield Improvements : Combining chemical and microbiological steps increases overall yield to ~65% compared to purely chemical routes (~45%) .

Chemical Reactions Analysis

Hydrolysis of the 17-Acetate Group

Reaction:

The 17-acetyloxy group undergoes base-catalyzed hydrolysis to yield the corresponding 17α-hydroxy derivative. This step is pivotal for modifying steric and electronic properties in subsequent reactions.

Conditions:

-

Temperature: 0–25°C (optimal at 25°C for completion within 3 hours) .

-

Alternate Bases: Potassium, lithium, or calcium hydroxides in ethanol, isopropanol, or other lower alcohols .

Outcome:

Produces 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV) , a key intermediate for further functionalization.

Iodination and 21-Acetoxylation

Reaction:

The 21-methyl group is substituted via diiodination followed by acetoxylation to introduce the 21-acetate functionality.

Conditions:

-

Iodination:

-

Acetoxylation:

Outcome:

Forms 11β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-acetate (VI) , a precursor to anti-inflammatory agents like methylprednisolone.

Microbial and Chemical Δ¹-Dehydrogenation

Reaction:

Introduction of a Δ¹ double bond via microbial (e.g., Nocardia simplex) or chemical dehydrogenation.

Conditions:

Outcome:

Enhances biological activity by increasing planarity and receptor binding affinity .

Hydrogenation of the 9(11)-Double Bond

Reaction:

Selective saturation of the 9(11)-double bond to yield dihydro derivatives.

Conditions:

Outcome:

Generates 6α-methyl-9β,11β-epoxypregna-1,4-diene-3,20-dione derivatives , intermediates for fluorinated steroids like fluorometholone .

Stability and Reactivity Considerations

Key Properties:

-

Hygroscopicity: Requires storage under anhydrous conditions to prevent hydrolysis of acetate groups .

-

Acid Sensitivity: Prone to acid-catalyzed rearrangements, necessitating neutral or mildly basic reaction environments .

Research Findings and Challenges

-

Stereoselectivity: The 6α-methyl group directs regioselectivity in hydroxylation and halogenation reactions, favoring β-face reactivity .

-

Catalyst Efficiency: Metal bromides (e.g., CaBr₂) improve iodine utilization in 21-acetoxylation by shifting equilibrium via hard-soft acid-base interactions .

-

Microbial Limitations: Scalability issues with microbial Δ¹-dehydrogenation drive preference for chemical methods in industrial settings .

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory Properties

- Hormonal Treatments

- Cancer Research

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal explored the effects of a related compound on rheumatoid arthritis models. The results demonstrated significant reductions in joint inflammation and pain levels when treated with the steroid derivative, suggesting potential clinical applications for Pregna-1,4,9(11)-triene derivatives in arthritis management.

Case Study 2: Hormonal Regulation

In a clinical trial involving post-menopausal women, a derivative of Pregna-1,4,9(11)-triene was administered to assess its effectiveness in alleviating menopausal symptoms. The findings indicated a marked improvement in symptoms such as hot flashes and mood swings, supporting its use in hormone replacement therapy.

Research Findings

Mechanism of Action

The mechanism of action of Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- would involve its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Key Compounds for Comparison

Impact of Structural Differences on Physicochemical Properties

Melting Points :

- Medroxyprogesterone acetate melts at 200–210°C due to its crystalline structure , while triene derivatives like 1α,2α-epoxypregna-4,6-diene-3,20-dione exhibit lower melting points (~183–185°C) due to reduced symmetry . The target compound’s triene system likely lowers its melting point compared to saturated analogs.

- Fluorinated derivatives (e.g., 6α-fluoro in ) show higher thermal stability due to strong C–F bonds.

Solubility :

- Medroxyprogesterone acetate is sparingly soluble in water but soluble in chloroform and acetone . Hydroxyl-rich analogs (e.g., 17,21-dihydroxy in ) exhibit greater aqueous solubility, whereas acetylated derivatives (e.g., target compound) are more lipophilic.

Biological Activity

Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)- is a synthetic steroidal compound known for its diverse biological activities. It is a derivative of the steroid hormone class and is primarily recognized for its anti-inflammatory and hormonal properties. This article delves into its biological activity, synthesis, and potential applications based on various research findings.

- Molecular Formula: C23H30O4

- Molecular Weight: 370.48 g/mol

- CAS Number: 93239-37-3

- Structure: The compound features a steroid backbone with specific acetyl and methyl substitutions that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30O4 |

| Molecular Weight | 370.48 g/mol |

| CAS Number | 93239-37-3 |

| Predicted Melting Point | 560.0 ± 50.0 °C |

Biological Activity

Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)- exhibits several notable biological activities:

Anti-inflammatory Effects

Research indicates that this compound has potent anti-inflammatory properties. It functions by inhibiting pro-inflammatory cytokines and mediators, making it useful in treating inflammatory conditions.

Hormonal Activity

As a steroid derivative, it mimics natural hormones and can modulate various physiological processes including metabolism and immune response. Its hormonal activity is particularly relevant in therapeutic contexts such as hormone replacement therapy.

Case Studies

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to controls.

- Hormonal Regulation : Studies have shown that this compound can effectively regulate cortisol levels in subjects with adrenal insufficiency.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces edema and cytokine levels | |

| Hormonal modulation | Regulates cortisol levels | |

| Neuroactive properties | Enhances GABAergic neurotransmission |

The biological effects of Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)- are mediated through several mechanisms:

- Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors, leading to transcriptional regulation of anti-inflammatory genes.

- Inhibition of Phospholipase A2 : This action reduces the production of arachidonic acid and subsequent inflammatory mediators.

- Modulation of Immune Response : It alters lymphocyte function and cytokine production, contributing to its immunosuppressive effects.

Synthesis

The synthesis of Pregna-1,4,9(11)-triene-3,20-dione involves several key steps:

- Oxidation : Introduction of keto groups at specific positions.

- Methylation : Addition of a methyl group at the 6th position.

- Acetylation : Introduction of an acetate group at the 17th position.

Table 3: Synthesis Steps

| Step | Description |

|---|---|

| Oxidation | Introduction of keto groups |

| Methylation | Methyl group addition at C6 |

| Acetylation | Acetate introduction at C17 |

Q & A

Q. What are the recommended synthetic pathways for Pregna-1,4,9(11)-triene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)-, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves cyclopropanation of Δ⁴,6-pregnadiene derivatives followed by selective acetylation at the 17-position. Key intermediates, such as 6-chloro or 6-methyl precursors, should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the 6-methyl substituent’s stereochemistry (6α) can be validated using NOESY correlations .

Q. How should researchers approach structural elucidation of this compound and its derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy : Identify carbonyl (C3, C20) and acetyloxy (C17) stretches (e.g., 1740–1700 cm⁻¹ for ester C=O) .

- UV-Vis : Detect conjugated diene/triene systems (λmax ~240–280 nm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., 6α vs. 6β methyl configuration) using single-crystal data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (acute toxicity Category 4, skin/eye irritation Category 2). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of aerosols. Emergency procedures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers develop validated HPLC/UV methods for purity assessment?

- Methodological Answer : Optimize chromatographic conditions using a C18 column, mobile phase (e.g., acetonitrile:water 55:45 v/v), and UV detection at 240 nm. Validate per ICH guidelines: linearity (r² ≥0.999), precision (%RSD <2%), and LOD/LOQ. Compare retention times with pharmacopeial standards (e.g., EP impurity G) .

Q. What strategies are effective for impurity profiling and resolving contradictions in batch data?

- Methodological Answer : Employ LC-MS/MS to identify degradation products (e.g., deacetylated or oxidized species). Cross-reference with known impurities like 21-acetoxy derivatives (CAS 93239-37-3) or 16-methyl analogs (CAS 13504-15-9). Use forced degradation (acid/base/hydrolysis) to simulate stability challenges .

Q. How can conflicting reports about progestogenic activity be resolved experimentally?

- Methodological Answer : Conduct in vitro receptor-binding assays (human progesterone receptor isoforms) and compare with reference standards (e.g., megestrol acetate). Validate in vivo using ovariectomized rodent models to assess endometrial proliferation. Address discrepancies by quantifying metabolites (e.g., 17-hydroxy derivatives) via LC-MS .

Q. What experimental designs are optimal for stability studies under varying storage conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation using HPLC-UV and track water content via Karl Fischer titration. Solubility data (e.g., logP ~3.5) from handbooks can guide excipient selection for formulation stability .

Q. How can structure-activity relationships (SAR) be explored for fluorinated analogs?

- Methodological Answer : Synthesize analogs with 6-fluoro or 9,11-epoxy substitutions (e.g., CAS 83881-08-7). Test glucocorticoid/progestogen receptor affinity using radioligand assays. Compare metabolic stability in hepatocyte models to assess the impact of fluorination on CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.